molecular formula C4H2BrClN2O B6236457 6-bromo-3-chloro-1,2-dihydropyrazin-2-one CAS No. 1410166-55-0

6-bromo-3-chloro-1,2-dihydropyrazin-2-one

Cat. No. B6236457
CAS RN: 1410166-55-0
M. Wt: 209.4
InChI Key:
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Description

6-bromo-3-chloro-1,2-dihydropyrazin-2-one (6-Br-3-Cl-1,2-DHP) is a heterocyclic compound that has been studied for its potential applications in various fields. 6-Br-3-Cl-1,2-DHP is known for its unique structure, which is composed of two aromatic rings and a pyrazine ring. This compound has been studied for its use as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a drug in medicinal chemistry. In addition, 6-Br-3-Cl-1,2-DHP has been investigated for its potential applications in biochemistry, biotechnology, and nanotechnology.

Mechanism of Action

The exact mechanism of action of 6-Br-3-Cl-1,2-DHP is not fully understood. However, it is believed that this compound can act as a Lewis acid, which can interact with electron-rich molecules. This interaction can lead to the formation of new chemical bonds, which can be used to catalyze organic reactions. In addition, 6-Br-3-Cl-1,2-DHP can act as a ligand in coordination chemistry, which can be used to form metal complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Br-3-Cl-1,2-DHP have not been extensively studied. However, it is believed that this compound can interact with various molecules in the body, including proteins and enzymes. It is also believed that 6-Br-3-Cl-1,2-DHP can interact with DNA and RNA, which can lead to changes in gene expression.

Advantages and Limitations for Lab Experiments

6-Br-3-Cl-1,2-DHP has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and purify, and it is also relatively stable. In addition, 6-Br-3-Cl-1,2-DHP can be used as a catalyst in organic synthesis and as a ligand in coordination chemistry. However, 6-Br-3-Cl-1,2-DHP also has some limitations. This compound can be toxic if ingested, and it can also be hazardous if it comes into contact with skin.

Future Directions

There are several potential future directions for 6-Br-3-Cl-1,2-DHP. This compound could be further studied for its potential use as a drug in medicinal chemistry. In addition, 6-Br-3-Cl-1,2-DHP could be investigated for its potential applications in biochemistry, biotechnology, and nanotechnology. Furthermore, this compound could be used to further explore its mechanism of action and its biochemical and physiological effects. Finally, 6-Br-3-Cl-1,2-DHP could be used in further laboratory experiments to explore its potential advantages and limitations.

Synthesis Methods

6-Br-3-Cl-1,2-DHP can be synthesized by several methods, including the reaction of bromoacetyl chloride with 2-chloro-1,2-dihydropyrazine. The reaction is carried out in a solvent such as dichloromethane or acetonitrile. The reaction is typically conducted at room temperature for a few hours. The product is then purified by column chromatography or recrystallization.

Scientific Research Applications

6-Br-3-Cl-1,2-DHP has been investigated for its potential use in various scientific research applications. For example, this compound has been studied for its potential use as a catalyst in organic synthesis. It has also been investigated for its use as a ligand in coordination chemistry and as a drug in medicinal chemistry. In addition, 6-Br-3-Cl-1,2-DHP has been investigated for its potential applications in biochemistry, biotechnology, and nanotechnology.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-3-chloro-1,2-dihydropyrazin-2-one involves the reaction of 3-chloro-1,2-dihydropyrazin-2-one with bromine in the presence of a suitable solvent.", "Starting Materials": [ "3-chloro-1,2-dihydropyrazin-2-one", "Bromine", "Suitable solvent (e.g. chloroform, dichloromethane)" ], "Reaction": [ "Add 3-chloro-1,2-dihydropyrazin-2-one to a reaction flask", "Add a suitable solvent to the reaction flask and stir to dissolve the compound", "Slowly add bromine to the reaction flask while stirring", "Continue stirring the reaction mixture for a suitable amount of time (e.g. 1-2 hours) at room temperature or under reflux", "Monitor the progress of the reaction using TLC or other suitable analytical techniques", "Once the reaction is complete, quench the reaction mixture with water", "Extract the product using a suitable organic solvent (e.g. ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Filter the solution and concentrate the product under reduced pressure", "Purify the product using column chromatography or recrystallization" ] }

CAS RN

1410166-55-0

Product Name

6-bromo-3-chloro-1,2-dihydropyrazin-2-one

Molecular Formula

C4H2BrClN2O

Molecular Weight

209.4

Purity

95

Origin of Product

United States

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